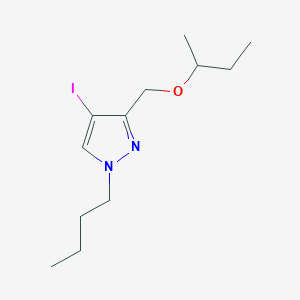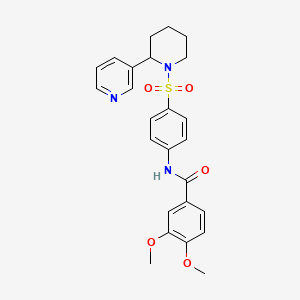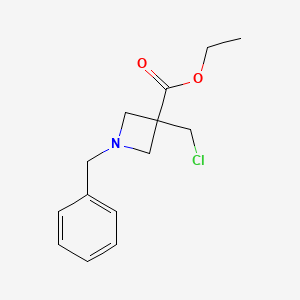
3-(sec-butoxymethyl)-1-butyl-4-iodo-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(sec-butoxymethyl)-1-butyl-4-iodo-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BIMP and has been synthesized using different methods. In
Wissenschaftliche Forschungsanwendungen
BIMP has been found to have potential applications in various scientific research areas. One of the significant applications of BIMP is in the field of organic electronics, where it is used as a building block for the synthesis of organic semiconductors. BIMP-based semiconductors have shown promising results in the development of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Another area where BIMP has been extensively studied is in the field of medicinal chemistry. BIMP has been found to have anti-inflammatory and anti-cancer properties. It has been tested against various cancer cell lines and has shown promising results in inhibiting their growth. BIMP has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
The exact mechanism of action of BIMP is not fully understood. However, it is believed that BIMP exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of specific enzymes and proteins involved in the inflammatory and cancer pathways. BIMP has also been found to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
BIMP has been found to have both biochemical and physiological effects. Biochemically, BIMP has been shown to inhibit the activity of specific enzymes and proteins involved in the inflammatory and cancer pathways. Physiologically, BIMP has been found to reduce inflammation and inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of BIMP is its ease of synthesis. BIMP can be synthesized using simple and readily available reagents, and the reaction conditions can be easily optimized to improve the yield. Another advantage of BIMP is its potential applications in various scientific research areas, including organic electronics and medicinal chemistry.
However, there are also some limitations associated with the use of BIMP in lab experiments. One of the limitations is its low solubility in common solvents, which can make it challenging to work with in some applications. Another limitation is the lack of understanding of its mechanism of action, which can make it difficult to optimize its use in specific applications.
Zukünftige Richtungen
There are several future directions for the study of BIMP. One of the future directions is to further explore its potential applications in organic electronics, particularly in the development of high-performance OFETs and OPVs. Another future direction is to continue studying its anti-inflammatory and anti-cancer properties and to optimize its use in the treatment of various diseases.
Additionally, further research is needed to understand the mechanism of action of BIMP fully. This will enable researchers to optimize its use in specific applications and develop more effective derivatives. Overall, the study of BIMP has the potential to lead to significant advancements in various scientific research areas, including organic electronics and medicinal chemistry.
Synthesemethoden
The synthesis of BIMP involves the reaction of 1-butyl-3-chloro-4-iodopyrazole with sodium sec-butoxide in the presence of a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction produces BIMP as the main product, along with some side products. The yield of BIMP can be improved by optimizing the reaction conditions such as temperature, reaction time, and concentration of reactants.
Eigenschaften
IUPAC Name |
3-(butan-2-yloxymethyl)-1-butyl-4-iodopyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21IN2O/c1-4-6-7-15-8-11(13)12(14-15)9-16-10(3)5-2/h8,10H,4-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEJUCPRNPPCAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=N1)COC(C)CC)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-cyclohexyl-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2982118.png)
![2-fluoro-N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2982119.png)

![3-((4-Methylbenzyl)thio)benzo[d]isothiazole 1,1-dioxide](/img/structure/B2982123.png)

![N-Adamantanyl-3-{5-[(2-fluorophenyl)methylene]-4-oxo-2-thioxo(1,3-thiazolidin-3-yl)}propanamide](/img/structure/B2982127.png)




![(3,4,5-Triethoxyphenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2982136.png)
